molecular formula C14H16N2S B2641715 2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine CAS No. 263897-62-7

2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine

Cat. No.: B2641715
CAS No.: 263897-62-7
M. Wt: 244.36
InChI Key: KGGSHAXHJQHPIT-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine: is an organic compound with the molecular formula C14H16N2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups at positions 2 and 4 on the pyrimidine ring, and a 3-methylbenzylthio group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dimethylpyrimidine and 3-methylbenzylthiol.

    Thioether Formation: The 3-methylbenzylthiol is reacted with 2,4-dimethylpyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethyl

Properties

IUPAC Name

2,4-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-10-5-4-6-13(7-10)9-17-14-8-15-12(3)16-11(14)2/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGSHAXHJQHPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CN=C(N=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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